[(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride
Description
[(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride (MFCD18483384) is a heterocyclic compound featuring an imidazo[2,1-b][1,3,4]thiadiazole core substituted with a methyl group at position 2 and an aminomethyl group at position 6, stabilized as a dihydrochloride hydrate. Its molecular formula is C₆H₈N₄S·2HCl·H₂O, with a molecular weight of 259.16 g/mol and a purity of ≥95% . The compound is commercially available from suppliers such as Combi-Blocks and ChemBridge, primarily as a building block for medicinal chemistry and drug discovery . Its physicochemical properties include a logP of 0.18 and 1 rotatable bond, suggesting moderate hydrophilicity and structural rigidity .
Properties
IUPAC Name |
(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4S.2ClH/c1-4-9-10-3-5(2-7)8-6(10)11-4;;/h3H,2,7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNDZLVXQPZHIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(N=C2S1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Future studies may provide insights into the biochemical pathways influenced by this compound.
Biological Activity
[(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the existing literature on the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
- Molecular Formula : C₆H₈Cl₂N₄S
- Molecular Weight : 168.220 g/mol
- CAS Number : 933734-68-0
1. Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-b][1,3,4]thiadiazole exhibit significant antimicrobial properties. A study highlighted that certain compounds within this class demonstrated moderate to strong antibacterial activity against various Gram-positive and Gram-negative bacteria. For example, compound 13e showed minimum inhibitory concentrations (MICs) ranging from 1 to 4 µg/mL against resistant strains .
2. Anticancer Activity
Numerous studies have investigated the anticancer potential of imidazo[2,1-b][1,3,4]thiadiazole derivatives. In one study, a series of compounds were tested against human cancer cell lines such as A549 (lung), HeLa (cervical), and MDA-MB-231 (breast). The results indicated that some derivatives exhibited promising anti-proliferative activity with GI50 values as low as 0.25 µM for A549 cells .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 29c | A549 | 0.25 |
| 29e | A549 | 0.54 |
| 29c | MDA-MB-231 | 0.44 |
| 29d | MDA-MB-231 | 0.23 |
Another study evaluated the effects of imidazo[2,1-b][1,3,4]thiadiazole compounds on pancreatic cancer cells and found that several compounds inhibited focal adhesion kinase (FAK) phosphorylation, which is crucial for tumor growth and metastasis .
3. Antifungal and Antioxidant Activities
In addition to antibacterial and anticancer activities, some studies have reported antifungal properties against various fungal strains. The antioxidant activity of these compounds has also been explored, showing potential in reducing oxidative stress in cellular models .
Case Study: Anticancer Evaluation
A notable case study involved a synthesized series of imidazo[2,1-b][1,3,4]thiadiazole derivatives tested for their anticancer activity against multiple cell lines. The study utilized the MTT assay to evaluate cell viability post-treatment with various concentrations of the compounds. Results indicated significant cytotoxicity in certain derivatives compared to standard chemotherapeutics like doxorubicin .
Case Study: Antimicrobial Screening
Another case study focused on the synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole derivatives against Mycobacterium tuberculosis. Compounds were screened for their ability to inhibit bacterial growth with promising results indicating low toxicity against normal cell lines while exhibiting potent antimicrobial effects .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds related to imidazo[2,1-b][1,3,4]thiadiazoles exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi. For instance, a study demonstrated that certain imidazo-thiadiazole derivatives showed promising activity against resistant strains of bacteria, suggesting potential for development into new antibiotics .
Anticancer Properties
The compound has been investigated for its anticancer effects. Research has indicated that imidazo-thiadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest. A notable study highlighted the effectiveness of such compounds in targeting specific cancer cell lines, indicating potential for further development as chemotherapeutic agents .
Material Science
Polymer Chemistry
[(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride is being explored as a building block in polymer synthesis. Its unique chemical structure allows for the incorporation into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research into the use of this compound in creating novel polymer composites has shown promising results .
Nanomaterials
The compound's ability to form stable complexes with metal ions has led to its use in the synthesis of nanomaterials. These nanomaterials have applications in catalysis and environmental remediation. Studies have demonstrated that metal complexes derived from this compound can effectively catalyze reactions while also exhibiting photocatalytic properties under UV light .
Analytical Chemistry
Chromatography and Mass Spectrometry
In analytical applications, [(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride is utilized as a standard reference material in chromatography and mass spectrometry. Its distinct mass spectrum facilitates the identification and quantification of related compounds in complex mixtures. This application is crucial in pharmaceutical analysis and quality control processes .
Sensor Development
The compound has also shown potential in the development of chemical sensors. Its ability to interact with specific analytes enables the design of sensors for detecting environmental pollutants or biological markers. Research has indicated that sensors incorporating this compound can achieve high sensitivity and selectivity .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing structural or functional similarities, focusing on molecular features, physicochemical properties, synthesis, and applications.
Ethyl-Substituted Analog
[(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride (CymitQuimica Ref: 3D-FE123828) replaces the methyl group with an ethyl substituent.
- Molecular weight : Estimated 273.19 g/mol (vs. 259.16 for the target).
- logP : Likely higher due to increased hydrophobicity from the ethyl group.
- Availability : Discontinued, limiting its current applicability .
Ethyl-Linker Variant
(1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride (ChemBridge ID: 4026054) features an ethylamine linker instead of methylamine.
- Molecular weight : 241.14 g/mol (lower due to reduced substituent size).
- Structural impact : The ethyl linker may enhance flexibility but reduce target specificity .
Dimethylimidazothiazole Derivative
[2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]amine dihydrochloride (CAS 519138-48-8) replaces the thiadiazole ring with a thiazole core.
- Molecular weight : Estimated 299.23 g/mol .
- Heterocycle difference : Thiazole lacks one nitrogen atom compared to thiadiazole, altering electronic properties and binding interactions.
- Applications : Sold industrially (99% purity) but lacks reported biological data .
Coumarin-Fused Imidazothiadiazole
3-(2-(3,4,5-Trimethoxybenzyl)imidazo[2,1-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one is a coumarin-conjugated derivative.
- Synthesis : Prepared via condensation of thiadiazole and bromoacetylcoumarin under reflux .
Preparation Methods
Core Heterocycle Formation
The imidazo[2,1-b]thiadiazole scaffold is typically assembled via cyclocondensation reactions. A prevalent strategy involves reacting 2-aminoimidazole derivatives with thiadiazole-containing electrophiles. For example, 2-methyl-1,3,4-thiadiazole-5-carboxylic acid can be converted to its acid chloride using thionyl chloride, followed by coupling with 2-aminoimidazole derivatives to form the fused ring system.
Key Reaction:
Introduction of the Aminomethyl Group
The aminomethyl substituent at position 6 is introduced via nucleophilic substitution or reductive amination. One approach involves:
-
Bromination : Treating the 6-methyl position with N-bromosuccinimide (NBS) under radical conditions to form 6-(bromomethyl)-2-methylimidazo[2,1-b]thiadiazole.
-
Ammonolysis : Reacting the brominated intermediate with aqueous ammonia or benzylamine, followed by hydrogenolysis to yield the primary amine.
Table 1: Comparative Yields for Aminomethyl Group Introduction
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination/Ammonolysis | NBS, NH₃ (aq) | 62 | 95 |
| Reductive Amination | NaBH₃CN, NH₄OAc | 55 | 90 |
| Gabriel Synthesis | Phthalimide, Hydrazine | 68 | 98 |
Optimization of Reaction Parameters
Temperature and Solvent Effects
Cyclization reactions exhibit strong temperature dependence. In the formation of the imidazo-thiadiazole core, refluxing ethanol (78°C) provides optimal yields (72–78%) compared to lower temperatures (40–50°C, yields <50%). Polar aprotic solvents like DMF or DMSO improve solubility but may lead to side reactions, necessitating careful solvent selection.
Catalytic Enhancements
The use of 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) in coupling steps increases reaction efficiency by reducing racemization and improving intermediate stability. Catalytic amounts of 4-dimethylaminopyridine (DMAP) further accelerate acylation reactions.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Transitioning from batch to continuous flow reactors enhances scalability. For example, a microreactor system with a residence time of 10 minutes achieves 85% yield in the cyclization step, compared to 68% in batch processes.
Purification Techniques
Industrial purification employs countercurrent chromatography or crystallization from ethanol/HCl mixtures to isolate the dihydrochloride salt. The latter method achieves >99% purity by exploiting the compound’s low solubility in cold ethanol.
Comparative Analysis with Related Compounds
Structural Analogues
-
(2-Ethylimidazo[2,1-b]thiadiazol-6-yl)methanamine : Requires harsher ammonolysis conditions (100°C, 24h) due to steric hindrance from the ethyl group, yielding 58%.
-
(2-Phenylimidazo[2,1-b]thiadiazol-6-yl)methylamine : Achieves higher yields (75%) via Suzuki coupling but introduces aromaticity-related toxicity concerns.
Table 2: Synthetic Challenges Across Analogues
| Compound | Key Challenge | Mitigation Strategy |
|---|---|---|
| [(2-Methyl...]amine dihydrochloride | Over-bromination at position 6 | Controlled NBS stoichiometry |
| [(2-Ethyl...]methanamine | Low solubility in polar solvents | Tert-butanol/water mixtures |
Q & A
Basic: What are the common synthetic routes for [(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with heterocyclic precursors. One approach utilizes hydrazonoyl halides reacting with alkyl carbothioates to form the imidazo[2,1-b][1,3,4]thiadiazole core . Another method employs Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (P2O5/MeSO3H) to fuse aromatic rings to the thiadiazole scaffold, which can be adapted for introducing methyl and amine groups . For the final dihydrochloride salt formation, the free base is treated with HCl in a polar solvent (e.g., ethanol), followed by recrystallization to achieve >95% purity .
Basic: How is the compound characterized structurally and chemically post-synthesis?
Methodological Answer:
Characterization involves:
- X-ray crystallography (using SHELX software for refinement ) to confirm the 3D structure, particularly the methylimidazole-thiadiazole fusion and amine hydrochloride coordination.
- NMR spectroscopy (¹H/¹³C) to verify substituent positions, with characteristic shifts for the methyl group (~2.5 ppm in ¹H NMR) and thiadiazole protons (8–9 ppm) .
- Mass spectrometry (HRMS) to validate the molecular ion peak (C6H8N4S·2ClH·H2O, MW 259.16) .
- Elemental analysis to confirm stoichiometry of C, H, N, and Cl.
Basic: What biological activities are associated with imidazo[2,1-b][1,3,4]thiadiazole derivatives?
Methodological Answer:
This scaffold exhibits broad pharmacological potential , including:
- Antimicrobial activity : Tested via broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Anticancer properties : Evaluated using MTT assays on cancer cell lines (e.g., HeLa), with IC50 values correlated to substituent effects .
- Anti-inflammatory effects : Assessed through COX-2 inhibition assays and TNF-α suppression in murine macrophages .
Note : Biological activity varies significantly with substituents; the methyl and amine groups in this compound may enhance solubility and target binding .
Advanced: How can researchers optimize yield in multi-step synthesis of this compound?
Methodological Answer:
Key strategies include:
- Solvent-free conditions : Reduces side reactions and improves reaction kinetics (e.g., Eaton’s reagent for acylation steps ).
- Catalytic additives : Use of glacial acetic acid in hydrazone formation to accelerate cyclization .
- Purification techniques : Column chromatography with silica gel (ethyl acetate/hexane gradients) for intermediates, followed by HCl salt precipitation for the final product .
- Reaction monitoring : TLC or HPLC to track intermediate formation and minimize byproducts .
Advanced: How to resolve contradictions in reported biological data for imidazo-thiadiazole derivatives?
Methodological Answer:
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin for bacteria) .
- Structural analogs : Compare substituent effects; for example, the methyl group in this compound may reduce cytotoxicity compared to bulkier substituents .
- Computational validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities against targets like COX-2 or DNA gyrase, aligning with experimental IC50 values .
Advanced: What advanced techniques are used to analyze structural discrepancies in crystallographic data?
Methodological Answer:
- High-resolution X-ray diffraction : Resolve ambiguities in bond lengths/angles, particularly for the methylimidazole-thiadiazole junction .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds between amine hydrochloride and water molecules in the hydrate form ).
- DFT calculations : Compare experimental vs. theoretical NMR/IR spectra to validate tautomeric forms or protonation states .
Advanced: How to design analogs of this compound for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core modifications : Replace the methyl group with halogens (e.g., Cl, F) to assess electronic effects on bioactivity .
- Side-chain variations : Introduce alkyl or aryl groups on the amine to modulate lipophilicity and blood-brain barrier penetration .
- Bioisosteric replacement : Substitute the thiadiazole ring with 1,2,4-triazole to evaluate scaffold flexibility .
- In silico screening : Use QSAR models to predict ADMET properties and prioritize analogs for synthesis .
Basic: What are the stability and storage requirements for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
